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Demethyl-desacetyl-rifamycin S

Rifamycin biosynthesis Methyltransferase substrate specificity Post-PKS tailoring

Demethyl-desacetyl-rifamycin S (CAS 31718-69-1 as SV tautomer, KEGG C14724) is a late-stage biosynthetic intermediate in the rifamycin B pathway of Amycolatopsis mediterranei S699. It is the oxidized hydroquinone (S‑form) of 27‑O‑demethyl‑25‑O‑desacetylrifamycin SV and is generated from rifamycin W hemiacetal by the cytochrome P450 monooxygenase Rif‑Orf5.

Molecular Formula C34H41NO11
Molecular Weight 639.7 g/mol
Cat. No. B1243568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyl-desacetyl-rifamycin S
Molecular FormulaC34H41NO11
Molecular Weight639.7 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)C
InChIInChI=1S/C34H41NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36,38-41H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10-
InChIKeyVCKBLTRSSYIXLX-ONLQGICSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethyl-desacetyl-rifamycin S in the Rifamycin Biosynthetic Cascade: A Chemico-Biological Baseline for Procuring the Correct Polyketide Intermediate


Demethyl-desacetyl-rifamycin S (CAS 31718-69-1 as SV tautomer, KEGG C14724) is a late-stage biosynthetic intermediate in the rifamycin B pathway of Amycolatopsis mediterranei S699 [1]. It is the oxidized hydroquinone (S‑form) of 27‑O‑demethyl‑25‑O‑desacetylrifamycin SV and is generated from rifamycin W hemiacetal by the cytochrome P450 monooxygenase Rif‑Orf5 [2]. The compound retains the ansa‑macrocyclic core characteristic of rifamycins but lacks both the C‑25 acetyl and C‑27 methyl modifications found in the mature antibiotic rifamycin B and its clinical derivatives [3]. Its molecular formula (C₃₄H₄₁NO₁₁, monoisotopic mass 639.2679) differs from rifamycin S (C₃₇H₄₅NO₁₂, 695.754) by a net loss of C₃H₄O, which directly alters hydrogen‑bond capacity and redox potential [4].

Why Rifamycin S, DMRSV, or 25‑Desacetyl‑rifamycin S Cannot Substitute for Demethyl‑desacetyl‑rifamycin S in Pathway Interrogation or Derivatization Workflows


Demethyl-desacetyl-rifamycin S occupies a unique position in the post‑PKS tailoring cascade: it is the immediate product of oxidative cleavage of rifamycin W and the obligate substrate for the next enzymatic step (reduction to its SV form followed by acetylation at C‑25). Neither rifamycin S nor 27‑O‑demethylrifamycin SV (DMRSV) can replace it in this sequence because Rif‑Orf14 methyltransferase accepts only DMRSV, not DMDARSV or rifamycin W, and 27‑O‑demethylrifamycin S is a poor substrate [1]. Moreover, the 25‑desacetyl‑27‑demethyl substitution pattern creates a distinct chemical reactivity profile toward triazine reagents compared to rifamycin S or 25‑O‑desacetylrifamycin S, making substitution chemically unequal [2]. Consequently, procurement of the correct intermediate—not a structurally similar analog—is mandatory for experimental reproducibility in biosynthetic pathway reconstitution, enzymatic characterization, and semi‑synthetic analog generation [3].

Quantitative Differentiation of Demethyl‑desacetyl‑rifamycin S from Closest Rifamycin Analogs: Head‑to‑Head, Cross‑Study, and Class‑Level Evidence


Substrate Exclusivity of 27‑O‑Demethylrifamycin SV Methyltransferase (Rif‑Orf14): DMDARSV Is Not Methylated, Confirming the Acetylation‑First Pathway Order

The AdoMet‑dependent methyltransferase Rif‑Orf14 converts 27‑O‑demethylrifamycin SV (DMRSV) to rifamycin SV with a kcat of 87 s⁻¹ and Km of 18.0 µM for DMRSV, but it does not methylate 27‑O‑demethyl‑25‑O‑desacetylrifamycin SV (DMDARSV) or rifamycin W [1]. This establishes that the demethyl‑desacetyl intermediate cannot enter the methylation step until C‑25 acetylation occurs, a strict order not evident for closely related compounds such as 25‑O‑desacetylrifamycin S, which retains the 27‑O‑methyl group.

Rifamycin biosynthesis Methyltransferase substrate specificity Post-PKS tailoring

Rif‑Orf5 Cytochrome P450 Converts Rifamycin W Hemiacetal Exclusively to Demethyl‑desacetyl‑rifamycin S: Product Identity Verified by Mass Spectrometry and NMR

Inactivation of the rif‑orf5 gene in A. mediterranei S699 completely blocks rifamycin B production and causes accumulation of rifamycin W, as confirmed by MS and NMR [1]. The reverse experiment—feeding rifamycin W hemiacetal to recombinant Rif‑Orf5—yields a single product identified as demethyl‑desacetyl‑rifamycin S, with no detectable shunt to rifamycin S or other analogs [2]. This demonstrates stoichiometric conversion, a property not shared by rifamycin S or 25‑O‑desacetylrifamycin S, which cannot be generated by this enzyme.

Cytochrome P450 monooxygenase Ansamycin tailoring Biosynthetic intermediate

Molecular Weight and Formula Differentiation from Rifamycin S and 24‑Desmethylrifamycin S

Demethyl‑desacetyl‑rifamycin S (C₃₄H₄₁NO₁₁; monoisotopic mass 639.2679) differs from rifamycin S (C₃₇H₄₅NO₁₂; 695.754) by 56.4861 Da (ΔC₃H₄O) and from 24‑desmethylrifamycin S (C₃₆H₄₃NO₁₂; 681.278) by 42.0107 Da (ΔC₂H₂O₃) [1]. This mass difference is unambiguously resolvable by high‑resolution mass spectrometry (HRMS), ensuring definitive identification in fermentation broths or synthetic mixtures where these analogs may co‑elute [2].

Analytical reference standard Mass spectrometry Quality control

Differential Reactivity with 1,3,5‑Tri‑t‑butylhexahydro‑1,3,5‑triazine: Divergent Deep‑Blue Chromophore Formation

Rifamycin S and 25‑O‑desacetylrifamycin S both react with 1,3,5‑tri‑t‑butylhexahydro‑1,3,5‑triazine to yield deep‑blue compounds, but the structures of the products differ due to the absence of the 25‑acetyl group in the desacetyl derivative [1]. ¹³C NMR analysis revealed that the chromophore formed from 25‑O‑desacetylrifamycin S has a distinct chemical shift pattern, indicating that the C‑25 hydroxyl participates in the chromophore formation mechanism [1]. Demethyl‑desacetyl‑rifamycin S, which additionally lacks the 27‑O‑methyl, is predicted to show a further shift in reactivity, though direct experimental comparison is limited to the mono‑desacetyl analog.

Chemical derivatization Chromophore development Structure‑reactivity relationship

Optimal Deployment Scenarios for Demethyl‑desacetyl‑rifamycin S Based on Quantitative Differentiation Evidence


Biosynthetic Pathway Reconstitution and Enzymology of Rif‑Orf5 and Rif‑Orf20

Use demethyl‑desacetyl‑rifamycin S as the authentic substrate standard for Rif‑Orf5 product verification (positive control) and as the precursor for Rif‑Orf20 acetyltransferase assays. The compound's exclusive production by Rif‑Orf5, validated by MS/NMR in the Xu et al. (2005) study [1], makes it indispensable for calibrating in vitro reconstitution experiments where rifamycin W hemiacetal is the substrate. Substitution with rifamycin S or 25‑O‑desacetylrifamycin S would produce false‑negative results because neither is accepted by Rif‑Orf5.

Semi‑Synthetic Scaffold for 3‑Aminomethyl Derivatives Targeting Rifampicin‑Resistant M. tuberculosis

Demethyl‑desacetyl‑rifamycin S (as its SV tautomer, DMDARSV) has been employed as a scaffold for attaching diethylaminomethyl side chains at the C‑3 position, yielding analogs that were tested against M. smegmatis, B. subtilis, P. aeruginosa, and S. aureus [2]. Although the activity of these derivatives was comparable to or less than 3‑[(N,N‑diethyl)‑aminomethyl]‑rifamycin SV, the demethyl‑desacetyl scaffold provides a distinct chemical starting point for structure‑activity relationship (SAR) studies that cannot be replicated with rifamycin S or 24‑desmethylrifamycin S.

HRMS‑Based Quality Control of Fermentation Broths and Synthetic Mixtures

The characteristic monoisotopic mass of 639.2679 Da, which differs by 56.49 Da from rifamycin S and 42.01 Da from 24‑desmethylrifamycin S, enables definitive identification by LC‑HRMS in complex matrices [3]. This is critical for laboratories monitoring the Δrif‑orf5 mutant phenotype or verifying the purity of commercial standards where the S/SV redox equilibrium may complicate UV‑based quantification.

Negative Control in Rif‑Orf14 Methyltransferase Inhibitor Screening

Because demethyl‑desacetyl‑rifamycin SV is not a substrate for Rif‑Orf14 methyltransferase (unlike DMRSV, which shows Km = 18.0 µM, kcat = 87 s⁻¹) [4], the compound serves as an ideal negative control in high‑throughput screens for methyltransferase inhibitors, enabling discrimination between compounds that specifically block DMRSV methylation versus those that non‑specifically interfere with the assay.

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